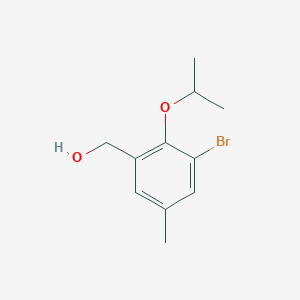

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol

Description

Properties

CAS No. |

2056110-55-3 |

|---|---|

Molecular Formula |

C11H15BrO2 |

Molecular Weight |

259.14 g/mol |

IUPAC Name |

(3-bromo-5-methyl-2-propan-2-yloxyphenyl)methanol |

InChI |

InChI=1S/C11H15BrO2/c1-7(2)14-11-9(6-13)4-8(3)5-10(11)12/h4-5,7,13H,6H2,1-3H3 |

InChI Key |

AQEOSSVBAVZXEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC(C)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utility of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary

In modern structure-based drug design (SBDD), the precise spatial arrangement of pharmacophores is critical for target affinity and selectivity. (3-Bromo-2-isopropoxy-5-methylphenyl)methanol (CAS: 2056110-55-3) has emerged as a highly privileged, multifunctional building block[1]. Characterized by a tetrasubstituted phenyl ring, this compound offers a unique combination of a cross-coupling handle (aryl bromide), a steric modulator (isopropoxy group), an electron-donating anchor (methyl group), and a functionalizable vector (hydroxymethyl group)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the structural causality of this molecule, detail a self-validating de novo synthetic route, and provide field-proven methodologies for its downstream integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Causality

Understanding the physical parameters of a building block is a prerequisite for reaction optimization. Table 1 summarizes the core quantitative data for (3-Bromo-2-isopropoxy-5-methylphenyl)methanol[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Causality / Significance |

| CAS Number | 2056110-55-3 | Primary identifier for inventory and regulatory compliance[1]. |

| Molecular Formula | C₁₁H₁₅BrO₂ | Dictates mass balance in stoichiometric calculations[1]. |

| Molecular Weight | 259.14 g/mol | Critical for precise molarity scaling in catalytic cycles[1]. |

| SMILES | C1(=CC(=C(C(=C1)CO)OC(C)C)Br)C | Useful for in silico docking and cheminformatics workflows[1]. |

| Purity Standard | ≥95% | Prevents catalyst poisoning by des-bromo or unalkylated impurities[1]. |

| Storage Conditions | Sealed, Dry, 2-8°C | Minimizes oxidative degradation of the benzyl alcohol to the aldehyde[1]. |

Structural Design Rationale

The substitution pattern of this molecule is not arbitrary; it is engineered for specific pharmacokinetic and pharmacodynamic outcomes:

-

The Aryl Bromide (C3): Serves as the primary vector for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)[2].

-

The Isopropoxy Group (C2): Positioned ortho to the bromide, this bulky ether acts as a steric shield. Upon biaryl formation, it restricts the rotation of the C-C bond, often locking the molecule into a specific atropisomeric conformation that reduces the entropic penalty upon binding to a kinase hinge region.

-

The Hydroxymethyl Group (C1): Provides a dual-purpose vector. It can act as a hydrogen bond donor/acceptor in the final drug, or it can be oxidized to an aldehyde for reductive amination, expanding the scaffold into diverse amine libraries.

De Novo Synthetic Workflow

While commercially available, understanding the de novo synthesis of this compound is critical for process chemists who may need to scale up or introduce isotopic labels (e.g., ¹³C or ²H). The synthesis proceeds via a robust, three-step sequence starting from 2-hydroxy-5-methylbenzaldehyde.

De novo synthetic pathway for (3-Bromo-2-isopropoxy-5-methylphenyl)methanol.

Step-by-Step Methodology

Step 1: Regioselective Bromination

-

Causality: N-Bromosuccinimide (NBS) is utilized to selectively brominate the ortho position relative to the strongly activating hydroxyl group. The para position is blocked by the methyl group[3].

-

Protocol: Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in CCl₄ or acetonitrile. Add NBS (1.05 eq) and a catalytic amount of AIBN. Heat to reflux for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 9:1). Quench with aqueous sodium thiosulfate to neutralize residual bromine species, extract, and purify to yield 3-bromo-2-hydroxy-5-methylbenzaldehyde[3].

Step 2: Etherification (Isopropylation)

-

Causality: Potassium carbonate (K₂CO₃) is a mild base sufficient to deprotonate the phenol without causing side reactions. DMF is chosen as a polar aprotic solvent to accelerate the SN2 displacement of the isopropyl bromide.

-

Protocol: To a solution of the intermediate (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and 2-bromopropane (1.5 eq). Stir at 60°C for 12 hours. The reaction is self-validating when the yellow phenolic color dissipates. Aqueous workup removes the DMF, yielding 3-bromo-2-isopropoxy-5-methylbenzaldehyde.

Step 3: Chemoselective Reduction

-

Causality: Sodium borohydride (NaBH₄) is explicitly selected over stronger hydrides (like LiAlH₄) to prevent the reductive debromination of the aryl halide.

-

Protocol: Dissolve the aldehyde intermediate in methanol at 0°C. Slowly add NaBH₄ (1.2 eq) portion-wise to control hydrogen gas evolution. Stir for 2 hours at room temperature. Quench with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product: (3-Bromo-2-isopropoxy-5-methylphenyl)methanol[1].

Downstream Applications: Scaffold Diversification

The true value of this compound lies in its divergent reactivity. The bromide and the alcohol can be orthogonally functionalized to generate complex libraries[2].

Divergent downstream functionalization pathways for the bromobenzyl alcohol scaffold.

Standard Protocol: Suzuki-Miyaura Cross-Coupling

When synthesizing biaryl systems (e.g., for protease or kinase inhibitors), the aryl bromide is coupled with a boronic acid[2].

-

Preparation: In a Schlenk flask, combine (3-Bromo-2-isopropoxy-5-methylphenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst poisoning by the free hydroxyl group.

-

Solvent System: Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base[2].

-

Execution: Heat to 90°C under a nitrogen atmosphere for 8 hours.

-

Validation: Monitor via LC-MS. The disappearance of the m/z 259/261 isotopic doublet (characteristic of the monobrominated starting material) and the appearance of the biaryl mass validates the coupling[1][2].

Safety, Handling, and Storage Considerations

As with all halogenated benzyl alcohols, strict Environmental, Health, and Safety (EHS) protocols must be observed:

-

Storage: The compound must be sealed and stored at 2-8°C[1]. Exposure to ambient heat and atmospheric oxygen can lead to slow autoxidation of the benzylic alcohol to the corresponding aldehyde.

-

Handling: Wear standard PPE (nitrile gloves, safety goggles, lab coat). The compound may cause skin and respiratory irritation.

-

Scale-up Hazard: During the de novo synthesis (Step 3), the use of NaBH₄ generates highly flammable hydrogen gas. Scale-up operations must be performed in well-ventilated fume hoods with strict temperature controls to manage the exothermic hydrogen evolution.

References

-

Matos, B. M. J., et al. "Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins". Synthesis, 2010. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Structure-guided development of selective TbcatB inhibitors". PubMed Central. Available at:[Link]

Sources

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol (CAS 2056110-55-3): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

Executive Summary

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol (CAS: ) is a highly functionalized, poly-substituted aromatic building block widely utilized in the synthesis of advanced pharmaceutical intermediates and targeted therapeutics. Featuring a unique combination of a benzylic alcohol, a sterically demanding isopropoxy ether, an aryl bromide, and a methyl group, this molecule offers orthogonal reactivity profiles. The aryl bromide serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the benzylic alcohol provides a site for selective oxidation or nucleophilic displacement.

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating de novo synthetic methodology, and its downstream applications in drug discovery.

Physicochemical Properties & Structural Analysis

Understanding the steric and electronic parameters of this compound is critical for predicting its behavior in complex synthetic workflows. The isopropoxy group provides significant steric bulk, shielding the adjacent positions, while the bromine atom exerts a strong inductive electron-withdrawing effect.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | (3-Bromo-2-isopropoxy-5-methylphenyl)methanol |

| CAS Number | 2056110-55-3 |

| Molecular Formula | C11H15BrO2 |

| Molecular Weight | 259.14 g/mol |

| SMILES String | CC1=CC(Br)=C(OC(C)C)C(CO)=C1 |

| Hydrogen Bond Donors | 1 (Benzylic -OH) |

| Hydrogen Bond Acceptors | 2 (Ether -O-, Hydroxyl -O-) |

| Physical Appearance | Pale yellow to white solid/powder |

De Novo Synthesis Strategy & Protocols

The synthesis of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol requires strict control over regioselectivity and chemoselectivity. We outline a highly reliable, three-step linear sequence starting from commercially available 2-hydroxy-5-methylbenzaldehyde.

Fig 1. Three-step synthetic workflow for CAS 2056110-55-3 from 2-hydroxy-5-methylbenzaldehyde.

Step 1: Electrophilic Aromatic Bromination

Objective: Regioselective bromination at the 3-position. Causality of Experimental Choices: The hydroxyl group is a powerful ortho/para directing group. Because the para position is blocked by the methyl group, bromination exclusively occurs at the ortho position (C3). that stabilizes the Wheland intermediate, promoting clean conversion without over-bromination.

Protocol:

-

Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in glacial acetic acid (0.5 M).

-

Cool the solution to 0 °C using an ice bath to suppress oxidative side reactions.

-

Add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by pouring it into ice water containing sodium thiosulfate (Na2S2O3) to neutralize unreacted bromine.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 3-bromo-2-hydroxy-5-methylbenzaldehyde.

Step 2: Williamson Ether Synthesis (Isopropylation)

Objective: Protection of the phenol and introduction of the steric isopropoxy group. Causality of Experimental Choices: The isopropoxy group must be installed prior to aldehyde reduction. If the reduction were performed first, the resulting primary benzylic alcohol would compete with the phenol as a nucleophile, destroying regioselectivity. is chosen because K2CO3 is a mild base sufficient to deprotonate the phenol (pKa ~10) without triggering aldol condensation of the benzaldehyde.

Protocol:

-

Dissolve 3-bromo-2-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DMF (0.3 M).

-

Add anhydrous K2CO3 (2.0 eq) and stir for 15 minutes to generate the phenoxide ion.

-

Add 2-bromopropane (1.5 eq) dropwise.

-

Heat the reaction mixture to 70 °C and stir for 12 hours under an inert argon atmosphere.

-

Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF.

-

Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 3-bromo-2-isopropoxy-5-methylbenzaldehyde.

Step 3: Chemoselective Reduction

Objective: Reduction of the aldehyde to a benzylic alcohol without hydrodehalogenation. Causality of Experimental Choices: Sodium borohydride (NaBH4) is a mild, chemoselective hydride donor. It efficiently reduces the aldehyde to the benzylic alcohol but is completely unreactive toward the aryl bromide. Stronger reducing agents like LiAlH4 carry a high risk of unwanted hydrodehalogenation.

Protocol:

-

Dissolve 3-bromo-2-isopropoxy-5-methylbenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C.

-

Carefully add NaBH4 (1.2 eq) in small portions to control hydrogen gas evolution.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with dichloromethane (DCM) three times.

-

Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure to afford the final product, (3-Bromo-2-isopropoxy-5-methylphenyl)methanol.

Downstream Diversification & Mechanistic Pathways

In medicinal chemistry, CAS 2056110-55-3 acts as a bifunctional hub. The two primary sites of reactivity—the aryl bromide and the benzylic alcohol—can be addressed orthogonally.

Fig 2. Downstream diversification pathways leveraging the aryl bromide and benzylic alcohol.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is primed for with arylboronic acids to build biaryl scaffolds, which are ubiquitous in kinase inhibitors.

-

Benzylic Functionalization: The primary alcohol can be oxidized back to an aldehyde using Dess-Martin periodinane for subsequent reductive aminations, or converted into a benzyl chloride/bromide to act as a potent electrophile in SN2 alkylations of amines or heterocycles.

Analytical Characterization (Predicted NMR Profiling)

To validate the structural integrity of the synthesized (3-Bromo-2-isopropoxy-5-methylphenyl)methanol, researchers should reference the following predicted ^1^H NMR shifts (400 MHz, CDCl3):

-

δ 7.35 (d, J = 2.1 Hz, 1H): Aromatic proton at C4 (meta coupling with C6).

-

δ 7.12 (d, J = 2.1 Hz, 1H): Aromatic proton at C6 (meta coupling with C4).

-

δ 4.65 (s, 2H): Benzylic protons (-CH2OH).

-

δ 4.45 (hept, J = 6.1 Hz, 1H): Methine proton of the isopropoxy group (-OCH(CH3)2).

-

δ 2.30 (s, 3H): Aryl methyl group (-CH3).

-

δ 1.35 (d, J = 6.1 Hz, 6H): Methyl protons of the isopropoxy group (-OCH(CH3)2).

References

-

Matos, M. J., et al. "Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins." Synthesis, 2010. URL:[Link][1]

-

Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition." John Wiley & Sons, 2013. URL:[Link]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL:[Link]

Sources

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol molecular structure

An In-depth Technical Guide to the Molecular Structure and Synthetic Pathways of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of (3-bromo-2-isopropoxy-5-methylphenyl)methanol. This compound represents a valuable, functionalized aromatic scaffold with significant potential in medicinal chemistry and drug discovery. The strategic placement of bromo, isopropoxy, methyl, and hydroxymethyl substituents offers multiple avenues for structural modification and the development of novel therapeutic agents. This document details a plausible and efficient synthetic route, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its potential role as a key intermediate in the synthesis of biologically active molecules, particularly in the context of developing new anti-virulence agents.

Introduction: The Strategic Value of Substituted Phenylmethanols in Medicinal Chemistry

Substituted benzyl alcohols and their derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The specific nature and arrangement of substituents on the phenyl ring critically influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These factors, in turn, dictate its pharmacokinetic and pharmacodynamic behavior. The title compound, (3-bromo-2-isopropoxy-5-methylphenyl)methanol, is a prime example of a strategically designed scaffold. The presence of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the isopropoxy and methyl groups modulate solubility and interaction with biological targets. The primary alcohol function is a versatile reactive site for the introduction of diverse functional groups or for serving as a linker to other molecular fragments. Recent research into anti-virulence strategies has highlighted the potential of functionalized aromatic scaffolds in the development of novel antibacterial agents that disarm pathogens rather than killing them, thereby reducing the selective pressure for resistance.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of (3-bromo-2-isopropoxy-5-methylphenyl)methanol is characterized by a benzene ring substituted with five different groups. Understanding its structural and electronic properties is key to predicting its reactivity and potential biological interactions.

Structural Analysis

The core of the molecule is a phenylmethanol unit. The substitution pattern is as follows:

-

Position 1: Hydroxymethyl group (-CH₂OH)

-

Position 2: Isopropoxy group (-OCH(CH₃)₂)

-

Position 3: Bromo group (-Br)

-

Position 5: Methyl group (-CH₃)

The SMILES representation of the molecule is CC1=CC(=C(C(=C1)Br)OC(C)C)CO.

Diagram 1: 2D Molecular Structure of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol

A 2D representation of the molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of (3-bromo-2-isopropoxy-5-methylphenyl)methanol is provided in the table below. These values are calculated based on its structure and are crucial for predicting its behavior in biological systems and for designing synthetic and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO₂ | ChemScene[2] |

| Molecular Weight | 259.14 g/mol | ChemScene[2] |

| CAS Number | 2056110-55-3 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | ChemScene[2] |

| Predicted LogP | 3.04 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bonds | 3 | ChemScene[2] |

Synthetic Pathways: A Step-by-Step Guide

The synthesis of (3-bromo-2-isopropoxy-5-methylphenyl)methanol can be efficiently achieved through a two-step process starting from a commercially available precursor. The proposed route involves the introduction of the isopropoxy group via a Williamson ether synthesis, followed by the reduction of the benzaldehyde to the corresponding benzyl alcohol.

Diagram 2: Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to the Physical Characteristics of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and development, a profound understanding of the physicochemical properties of novel chemical entities is paramount. It is this foundational knowledge that informs every subsequent step, from synthetic route optimization and purification to formulation and preclinical assessment. This guide is dedicated to the comprehensive characterization of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol, a substituted aromatic alcohol with potential applications as a versatile building block in medicinal chemistry.

As your Senior Application Scientist, I have structured this guide to be more than a mere compilation of data and protocols. It is designed to be a self-validating system of inquiry, where the causality behind each experimental choice is elucidated. We will not only explore what the physical characteristics of this compound are but also how they are reliably determined and why these properties are critical for its application in drug development. This document is crafted to empower researchers with the expertise and confidence to thoroughly characterize this and similar molecules, ensuring the integrity and reproducibility of their scientific endeavors.

Compound Profile: (3-Bromo-2-isopropoxy-5-methylphenyl)methanol

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol is a multifaceted organic compound featuring a substituted benzene ring. The presence of a bromo group, an isopropoxy ether, a methyl group, and a hydroxymethyl group bestows upon it a unique combination of steric and electronic properties. These functional groups are pivotal in defining its reactivity, solubility, and potential for intermolecular interactions, all of which are critical considerations in the design of new therapeutic agents.

A comprehensive search of the scientific literature and chemical databases indicates that while the synthesis of this compound is feasible, detailed experimental data on its physical characteristics are not widely published. Therefore, this guide will provide the established protocols for determining these properties, alongside predicted data and illustrative examples from closely related analogs.

Table 1: Physicochemical Properties of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol

| Property | Value | Source/Method |

| CAS Number | 2056110-55-3 | [1] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1] |

| Molecular Weight | 259.14 g/mol | [1] |

| Appearance | Predicted: White to off-white solid or colorless oil | Based on similar substituted benzyl alcohols |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate; Insoluble in water | Based on structural analysis |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

| logP (octanol-water partition coefficient) | 3.03702 | [1] |

Experimental Determination of Physical Characteristics

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol. The rationale behind each step is explained to provide a deeper understanding of the techniques.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Profile

The solubility of a compound in various solvents provides valuable information about its polarity and the types of functional groups present. A systematic approach to solubility testing can aid in the selection of appropriate solvents for reaction, purification, and formulation.

-

Sample Preparation: In a small test tube, add approximately 10-20 mg of the solid sample or 1-2 drops of the liquid sample.

-

Solvent Addition: Add 0.5 mL of the test solvent.

-

Observation: Agitate the mixture and observe for dissolution. If the compound dissolves, it is classified as soluble.

-

Systematic Approach: Test the solubility in the following solvents in a sequential manner, if the compound is insoluble in the previous solvent:

-

Water: Tests for low molecular weight polar compounds.

-

5% aq. NaOH: Tests for acidic compounds (e.g., phenols).

-

5% aq. NaHCO₃: Tests for strongly acidic compounds (e.g., carboxylic acids).

-

5% aq. HCl: Tests for basic compounds (e.g., amines).

-

Concentrated H₂SO₄: Tests for compounds with oxygen or nitrogen atoms and unsaturated hydrocarbons.

-

Organic Solvents: Test solubility in a range of common organic solvents such as methanol, ethanol, dichloromethane, ethyl acetate, and hexane to establish a broader solubility profile.

-

Caption: Systematic Workflow for Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Absorptions for (3-Bromo-2-isopropoxy-5-methylphenyl)methanol:

-

O-H Stretch (alcohol): A broad and strong absorption in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (alcohol and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: Absorptions in the 500-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol:

-

Ar-H (aromatic protons): Two singlets or two doublets with a small coupling constant in the range of δ 6.8-7.5 ppm.

-

-CH₂OH (benzylic protons): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

-OH (hydroxyl proton): A broad singlet that can appear over a wide range (δ 1.5-5.0 ppm), which will exchange with D₂O.

-

-OCH(CH₃)₂ (isopropoxy methine proton): A septet around δ 4.0-4.5 ppm.

-

-CH₃ (aromatic methyl protons): A singlet around δ 2.2-2.5 ppm.

-

-OCH(CH₃)₂ (isopropoxy methyl protons): A doublet around δ 1.2-1.5 ppm.

Predicted ¹³C NMR Spectrum of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol:

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the oxygen of the isopropoxy group will be at the higher end.

-

-CH₂OH (benzylic carbon): A signal around δ 60-65 ppm.

-

-OCH(CH₃)₂ (isopropoxy methine carbon): A signal around δ 70-75 ppm.

-

-CH₃ (aromatic methyl carbon): A signal around δ 20-25 ppm.

-

-OCH(CH₃)₂ (isopropoxy methyl carbons): A signal around δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer structural clues.

Expected Fragmentation Pattern for (3-Bromo-2-isopropoxy-5-methylphenyl)methanol:

-

Molecular Ion (M⁺): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with approximately equal intensity.

-

Loss of H₂O: A fragment corresponding to [M-18]⁺.

-

Loss of the isopropoxy group: A fragment corresponding to [M-59]⁺.

-

Benzylic cleavage: A prominent peak corresponding to the benzylic cation.

-

Loss of Br: A fragment corresponding to [M-79]⁺ or [M-81]⁺.

Synthesis and Purification Considerations

A plausible synthetic route to (3-Bromo-2-isopropoxy-5-methylphenyl)methanol would likely involve the reduction of the corresponding benzaldehyde or benzoic acid derivative. For instance, starting from 3-bromo-2-hydroxy-5-methylbenzaldehyde, the hydroxyl group could be alkylated with 2-bromopropane to give 3-bromo-2-isopropoxy-5-methylbenzaldehyde, which can then be reduced to the target alcohol using a mild reducing agent like sodium borohydride.

Understanding the synthetic pathway is crucial as it informs the potential impurities that may be present in the final product. These could include unreacted starting materials, over-oxidation products (the corresponding carboxylic acid), or byproducts from side reactions. The purification strategy, typically column chromatography on silica gel, should be designed to effectively remove these impurities. The physical characteristics determined through the methods outlined in this guide serve as the ultimate confirmation of the purity and identity of the synthesized compound.

Conclusion

The comprehensive physical characterization of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol, as detailed in this guide, is a critical exercise for any researcher intending to utilize this compound in drug discovery and development. By systematically determining its melting point, boiling point, solubility profile, and spectroscopic properties, scientists can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible downstream results. The protocols and theoretical explanations provided herein are intended to serve as a robust framework for the characterization of this and other novel chemical entities, ultimately accelerating the path from discovery to innovation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Spectroscopic Characterization and Analytical Workflows for (3-Bromo-2-isopropoxy-5-methylphenyl)methanol

Executive Summary

The compound (3-Bromo-2-isopropoxy-5-methylphenyl)methanol (CAS: 2056110-55-3) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring a benzylic alcohol, a sterically demanding isopropoxy ether, a halogen, and a methyl group—presents a complex electronic environment. This whitepaper provides an in-depth, authoritative guide to the spectroscopic elucidation of this compound, detailing the causality behind its spectral signatures and establishing self-validating analytical protocols for researchers and drug development professionals.

Causality in Structural Elucidation: Spectroscopic Logic

To confidently verify the structure of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol, analysts must understand the competing electronic effects governing its spectral behavior.

Nuclear Magnetic Resonance (NMR) Dynamics

The aromatic ring is subject to competing inductive (-I) and resonance (+R) effects. The isopropoxy group at C2 is a strong electron donor via resonance, which typically shields ortho and para protons. However, the presence of the bromine atom at C3 exerts a localized deactivating inductive effect. As documented in literature regarding isopropoxy group chemical shifts (), the methine proton of the isopropoxy moiety is heavily deshielded by the adjacent oxygen atom, reliably resonating as a characteristic heptet near

The two remaining aromatic protons (H4 and H6) are situated meta to one another. Because they are separated by the C5-methyl group, they do not exhibit large ortho-couplings but instead display fine meta-couplings (

Mass Spectrometry (MS) Fragmentation Mechanics

In positive Electrospray Ionization (ESI+), primary benzyl alcohols often exhibit a weak molecular ion

Fig 1. Proposed ESI+ mass spectrometric fragmentation pathway highlighting neutral losses.

Quantitative Spectroscopic Data

The following tables synthesize the expected high-resolution spectroscopic data for (3-Bromo-2-isopropoxy-5-methylphenyl)methanol based on its electronic environment and empirical structural rules.

Table 1: H and C NMR Spectral Assignments (CDCl , 298 K)

| Position / Moiety | Multiplicity & Coupling ( | ||

| C1 (Ar-CH | - | - | 134.8 |

| C2 (Ar-O) | - | - | 152.4 |

| C3 (Ar-Br) | - | - | 117.6 |

| C4 (Ar-H) | 7.32 | d, | 132.5 |

| C5 (Ar-CH | - | - | 136.1 |

| C6 (Ar-H) | 7.15 | d, | 128.2 |

| -CH | 4.68 | s, 2H | 61.4 |

| -OH | 2.15 | br s, 1H (exchangeable) | - |

| -OCH(CH | 4.52 | hept, | 75.8 |

| -OCH(CH | 1.35 | d, | 22.6 |

| Ar-CH | 2.32 | s, 3H | 20.8 |

Table 2: HRMS and FTIR Spectral Data

| Technique | Key Signals / Parameters | Structural Significance |

| HRMS (ESI+) | Base peak | |

| HRMS (ESI+) | Loss of propene (42 Da) from the isopropoxy ether. | |

| FTIR (ATR) | 3350 cm | O-H stretching vibration (intermolecular H-bonding). |

| FTIR (ATR) | 1220 cm | Asymmetric C-O-C stretch (aryl ether) and primary alcohol C-O stretch. |

| FTIR (ATR) | 655 cm | C-Br stretching vibration. |

Self-Validating Experimental Protocols

To ensure data integrity, analytical workflows must be self-validating. The protocols below integrate internal checks to prevent false positives caused by solvent impurities, miscalibration, or instrumental drift.

Fig 2. Self-validating analytical workflow for spectroscopic structural elucidation.

Protocol A: High-Resolution NMR Acquisition

-

Solvent Validation (The Control): Prior to sample introduction, acquire a

H spectrum of neat CDCl -

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of validated CDCl

. Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Filtration removes paramagnetic particulates and insoluble micro-crystals that cause localized magnetic field inhomogeneities and line broadening. -

Tuning and Shimming: Insert the sample, lock to the deuterium frequency of CDCl

, and execute automated 3D gradient shimming (Z1-Z5). Validation Metric: The half-height linewidth ( -

Acquisition: Acquire the

H spectrum (16 scans,

Protocol B: LC-ESI-HRMS Analysis

-

Instrument Calibration: Infuse a standard sodium formate calibration solution. Validation Metric: The mass accuracy must register

ppm error across the -

Blank Injection: Inject 2 µL of the mobile phase (MeOH/H

O 50:50 with 0.1% Formic Acid). Validation Metric: The extracted ion chromatogram (EIC) for the target mass ( -

Sample Acquisition: Inject 2 µL of the analyte (diluted to 1 µg/mL). Apply higher-energy collisional dissociation (HCD) at 20 eV to induce the diagnostic neutral losses of water and propene.

Protocol C: FTIR-ATR Analysis

-

Background Subtraction: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum. Validation Metric: The background must show

transmittance with no "ghost peaks" from previous samples. -

Sample Scanning: Apply 2-3 mg of the neat solid compound directly onto the crystal. Apply consistent pressure using the anvil and acquire 32 scans at a resolution of 4 cm

.

References

-

Cis,exo-1,2,3,4,4a,13b-hexahydro-1,4-methano-5-isopropoxy-9H-tribenzo[b,f]azepine MDPI Molecules[Link]

-

OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side ACS Journal of Physical Chemistry A[Link]

-

SAR studies around the SULT1A1-activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells NIH PubMed Central[Link]

High-Resolution ¹H NMR Analysis of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol: A Mechanistic and Practical Guide

Executive Summary

For researchers engaged in the synthesis of highly substituted aromatic intermediates—often utilized in the development of kinase inhibitors and targeted therapeutics—precise structural elucidation is non-negotiable. (3-Bromo-2-isopropoxy-5-methylphenyl)methanol (CAS: 2056110-55-3) presents a unique 1,2,3,5-tetrasubstituted benzene architecture. This whitepaper provides a comprehensive, causality-driven guide to acquiring, processing, and assigning the ¹H NMR spectrum of this compound, utilizing self-validating protocols to ensure absolute data integrity.

Structural Anatomy & Spin System Mapping

The molecule consists of a central benzene ring decorated with four distinct functional groups, leaving only two aromatic protons. Understanding the electronic and steric interplay of these substituents is the foundation of accurate spectral assignment:

-

C1 (-CH₂OH): Mildly electron-withdrawing via induction, capable of hydrogen bonding.

-

C2 (-O-CH(CH₃)₂): Strongly electron-donating via resonance, sterically bulky.

-

C3 (-Br): Inductively electron-withdrawing (deshielding) but resonance-donating.

-

C5 (-CH₃): Weakly electron-donating via hyperconjugation.

Because the ring is substituted at positions 1, 2, 3, and 5, the remaining protons reside at C4 and C6 . These protons are meta to one another, which isolates them into a simple, predictable spin system characterized by a distinct meta-coupling constant (⁴J ≈ 1.5 – 2.5 Hz).

Fig 1: Connectivity and spin system map of the 1,2,3,5-tetrasubstituted aromatic core.

Experimental Workflow: High-Resolution Acquisition

To resolve fine meta-couplings and accurately integrate the sterically hindered aliphatic signals, strict adherence to high-resolution NMR protocols is required .

Step-by-Step Acquisition Protocol

-

Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.05% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm). CDCl₃ is chosen to minimize solvent overlap with the target's aliphatic signals .

-

Tuning and Matching: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Tune and match the probe to the ¹H frequency to maximize signal sensitivity and minimize reflected power.

-

Shimming: Lock onto the deuterium signal of CDCl₃. Execute gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. Causality: Poor shimming will artificially broaden the signals, obscuring the critical ~2.1 Hz ⁴J coupling of the aromatic protons.

-

Pulse Sequence: Utilize a standard 1D ¹H sequence with a 30° flip angle (e.g., zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation between scans.

-

Data Processing: Acquire 16–32 transients. Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation. Manually phase and baseline-correct the spectrum.

Fig 2: End-to-end experimental workflow incorporating self-validating NMR techniques.

Spectral Assignment & Mechanistic Causality

The assignment of this molecule relies heavily on empirical rules of substituent effects and electronegativity.

The Aliphatic Region

-

Isopropoxy Group (-O-CH(CH₃)₂): The highly electronegative oxygen atom strongly deshields the adjacent methine proton (-CH-), pushing it downfield to ~4.40 ppm . It is split into a septet (J = 6.1 Hz) by the six adjacent methyl protons. The methyl protons themselves appear as a dominant doublet at ~1.35 ppm . Advanced Insight: Due to the massive steric bulk of the ortho-bromo and ortho-hydroxymethyl groups, restricted rotation around the C(aryl)-O bond could theoretically render these methyl groups diastereotopic at low temperatures; however, at standard 298 K, rapid free rotation yields a time-averaged single doublet.

-

Hydroxymethyl Group (-CH₂OH): The methylene protons are deshielded by both the anisotropic effect of the aromatic ring and the directly attached hydroxyl oxygen, resulting in a sharp singlet at ~4.65 ppm .

-

Aryl Methyl Group (-CH₃): The C5 methyl group is relatively isolated from strong electronegative forces, appearing as a standard benzylic singlet at ~2.27 ppm .

The Aromatic Region

The differentiation between the C4 and C6 protons is a classic exercise in inductive and resonance causality:

-

C4-H (~7.22 ppm): This proton is ortho to the heavy, highly electronegative Bromine atom. The strong inductive electron withdrawal of the halogen deshields this proton, shifting it further downfield.

-

C6-H (~6.85 ppm): This proton is ortho to the mildly withdrawing -CH₂OH group and para to the Bromine atom. Because it lacks the immediate ortho-deshielding effect of the halogen, it resonates significantly upfield compared to C4-H.

-

Multiplicity: Both protons appear as doublets with a coupling constant of ~2.1 Hz , confirming their meta relationship.

Quantitative Data Summary

The following table summarizes the predicted high-resolution ¹H NMR parameters for the compound in CDCl₃ at 298 K.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Causality / Environment |

| ~7.22 | Doublet (d) | 1H | 2.1 | C4-H (Aromatic) | Deshielded by ortho-Br induction; meta-coupled to C6-H. |

| ~6.85 | Doublet (d) | 1H | 2.1 | C6-H (Aromatic) | Shielded relative to C4-H; meta-coupled to C4-H. |

| ~4.65 | Singlet (s) | 2H | - | -CH₂OH (Methylene) | Deshielded by adjacent -OH and aromatic ring anisotropy. |

| ~4.40 | Septet (sept) | 1H | 6.1 | -O-CH(CH₃)₂ (Methine) | Strongly deshielded by directly attached oxygen. |

| ~2.27 | Singlet (s) | 3H | - | Ar-CH₃ (Methyl) | Standard benzylic environment at C5. |

| ~2.00 | Broad Singlet (br s) | 1H | - | -OH (Hydroxyl) | Chemical exchange and intermolecular H-bonding. |

| ~1.35 | Doublet (d) | 6H | 6.1 | -O-CH(CH₃)₂ (Methyls) | Split by the adjacent methine proton. |

Self-Validating Systems

To ensure absolute trustworthiness in your structural assignment, standard protocols must be self-validating. Implement the following two techniques to confirm the assignments above:

Protocol A: D₂O Exchange for Hydroxyl Verification

The chemical shift of the -OH proton (~2.00 ppm) is highly variable depending on concentration, temperature, and trace water in the CDCl₃.

-

Acquire the baseline 1D ¹H spectrum.

-

Add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

-

Cap and shake vigorously for 30 seconds to force the equilibrium: -OH + D₂O ⇌ -OD + HDO.

-

Re-acquire the spectrum. The broad singlet at ~2.00 ppm will vanish, and a new sharp peak for HDO will appear at ~4.79 ppm, unequivocally validating the hydroxyl assignment.

Protocol B: 2D COSY for Spin-System Isolation

To definitively prove the isopropoxy assignment against potential impurities, run a Homonuclear Correlation Spectroscopy (COSY) experiment. A strong cross-peak will be observed exclusively between the septet at 4.40 ppm and the doublet at 1.35 ppm, confirming they belong to the same isolated aliphatic spin system.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link][1]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier.[Link][2]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link][3]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.[Link][4]

Sources

Synthesis Pathway and Process Optimization of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol: A Technical Guide

Executive Summary

In modern medicinal chemistry, sterically hindered, multi-substituted aryl ethers are highly prized motifs, frequently serving as critical vectors in the design of targeted therapeutics (such as kinase inhibitors targeting ALK or KRAS). (3-Bromo-2-isopropoxy-5-methylphenyl)methanol (CAS: 2056110-55-3)[1] is a highly specialized pharmaceutical intermediate that exemplifies this structural complexity.

This whitepaper outlines a highly scalable, three-step linear synthesis pathway to generate this intermediate. By leveraging intrinsic electronic directing effects and chemoselective reagents, this protocol ensures high regiocontrol and minimizes the need for complex chromatographic purification, establishing a self-validating framework for commercial-scale production.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features four distinct substituents on a benzene core: a hydroxymethyl group, an isopropoxy ether, a bromine atom, and a methyl group. Synthesizing this de novo requires careful orchestration of electrophilic aromatic substitution and functional group manipulation.

The most logical and cost-effective starting material is 5-methylsalicylaldehyde (CAS: 623-18-7). The synthesis proceeds via a three-stage sequence:

-

Regioselective Bromination: Installing the bromine atom at the C3 position.

-

O-Alkylation (Williamson Ether Synthesis): Converting the phenol to an isopropoxy group.

-

Chemoselective Reduction: Reducing the aldehyde to the primary benzylic alcohol.

Caption: Three-step linear synthesis pathway from 5-methylsalicylaldehyde to the target molecule.

The Causality of Regioselectivity (Step 1)

The success of this pathway hinges entirely on the regioselectivity of the first step. The starting material possesses three directing groups: a strongly activating phenol (-OH), a weakly activating methyl (-CH3), and a deactivating aldehyde (-CHO). Because the -OH group is the most powerful electron-donating group (EDG) via resonance, it dictates the substitution pattern. It directs electrophiles to its ortho and para positions. The para position (C5) is already blocked by the methyl group. Consequently, the electrophilic bromine is forced exclusively into the ortho position (C3), which is synergistically supported by the meta-directing effect of the aldehyde group[2].

Caption: Electronic directing effects forcing exclusive bromination at the C3 position.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Electrophilic Aromatic Bromination

Objective: Synthesis of 3-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS: 33172-54-2).

-

Protocol: Dissolve 5-methylsalicylaldehyde (1.0 eq) in glacial acetic acid (0.5 M). Cool the reaction vessel to 0 °C to prevent over-bromination. Add a solution of elemental bromine (Br₂, 1.05 eq) in acetic acid dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with aqueous sodium bisulfite (NaHSO₃) to neutralize unreacted bromine, then precipitate the product with ice water. Filter and dry to obtain a pale-yellow crystalline solid.

-

Mechanistic Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the cationic Wheland intermediate. The use of exactly 1.05 equivalents of Br₂ prevents di-bromination, ensuring a high-purity mono-brominated intermediate.

Step 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesis of 3-Bromo-2-isopropoxy-5-methylbenzaldehyde.

-

Protocol: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and 2-bromopropane (1.5 eq). Heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours. Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF. Concentrate the organic layer in vacuo.

-

Mechanistic Causality: The steric bulk of the ortho-bromo and ortho-formyl groups creates significant hindrance around the phenolic oxygen. Therefore, a polar aprotic solvent (DMF) is strictly required to leave the phenoxide anion "naked" and highly nucleophilic. We utilize K₂CO₃ rather than stronger bases (like NaOH) to prevent the base-catalyzed Cannizzaro reaction of the aldehyde.

Step 3: Chemoselective Carbonyl Reduction

Objective: Synthesis of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol (CAS: 2056110-55-3)[1].

-

Protocol: Dissolve the Step 2 intermediate (1.0 eq) in methanol (0.3 M) and cool to 0 °C. Carefully add sodium borohydride (NaBH₄, 1.2 eq) in small portions to control hydrogen gas evolution. Stir at 0 °C for 1 hour, then warm to room temperature for an additional hour. Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl), extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the final product[1].

-

Mechanistic Causality: NaBH₄ is a mild, highly chemoselective hydride donor. It perfectly targets the highly electrophilic aldehyde carbon without risking the reductive dehalogenation of the aryl bromide—a severe risk if harsher reducing agents (e.g., LiAlH₄ or Pd/C with H₂) were utilized.

Quantitative Yield & Purity Profile

The following table summarizes the expected mass balances and analytical purities for an optimized laboratory-scale run (approx. 100g scale).

| Step | Reaction Type | Product / Intermediate | MW ( g/mol ) | Expected Yield | Target Purity (LC-MS) |

| 1 | Electrophilic Bromination | 3-Bromo-2-hydroxy-5-methylbenzaldehyde | 215.05 | 85 - 90% | >98% |

| 2 | Williamson Ether Synthesis | 3-Bromo-2-isopropoxy-5-methylbenzaldehyde | 257.13 | 75 - 85% | >95% |

| 3 | Carbonyl Reduction | (3-Bromo-2-isopropoxy-5-methylphenyl)methanol | 259.14 | 90 - 95% | >98% |

Analytical Validation (Self-Validating System)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The progress of the synthesis can be unambiguously tracked using standard ¹H-NMR spectroscopy, relying on distinct chemical shift markers that appear or disappear at each stage.

Caption: ¹H-NMR analytical tracking markers for each step of the synthesis.

-

Validation of Step 1: The loss of the aromatic proton at C3 confirms successful bromination. The remaining two aromatic protons (C4 and C6) will appear as meta-coupled doublets (J ≈ 1.5 - 2.0 Hz).

-

Validation of Step 2: The successful installation of the isopropoxy group is confirmed by a distinct septet at ~4.6 ppm (the -CH- proton) and a large doublet at ~1.3 ppm (the two -CH₃ groups).

-

Validation of Step 3: The complete disappearance of the highly deshielded aldehyde proton singlet (~10.0 ppm) and the emergence of a new benzylic -CH₂- signal (~4.5 - 4.7 ppm) confirms the chemoselective reduction to the final target[1].

References

-

National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 2757015, 3-Bromo-2-hydroxy-5-methylbenzaldehyde. Retrieved from:[Link][2]

Sources

Safety and handling of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol

Advanced Handling and Synthetic Orthogonality of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic systems of reactivity. (3-Bromo-2-isopropoxy-5-methylphenyl)methanol (CAS: 2056110-55-3) is a highly functionalized intermediate characterized by three orthogonal domains: a benzylic alcohol, an aryl bromide, and an isopropoxy ether. This whitepaper establishes the self-validating protocols required to safely handle this compound while preserving its structural integrity for advanced synthetic workflows, such as selective oxidations and cross-coupling reactions.

Physicochemical Profiling & Hazard Assessment

Understanding the Structure-Activity Relationship (SAR) of this compound is critical for safe handling. The benzylic alcohol moiety is a prime site for auto-oxidation if exposed to harsh environmental conditions, while the aryl bromide remains relatively stable but susceptible to photolytic degradation over extended periods. The isopropoxy group provides steric hindrance that protects the ether linkage from mild nucleophilic attack, yet it demands avoidance of strong Lewis acids which could trigger ether cleavage.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Implication |

| Chemical Name | (3-Bromo-2-isopropoxy-5-methylphenyl)methanol | Defines orthogonal reactive sites. |

| CAS Number | 2056110-55-3 | Unique identifier for safety tracking[1]. |

| Molecular Formula | C₁₁H₁₅BrO₂ | Halogenated aromatic; dictates specific disposal. |

| Molecular Weight | 259.14 g/mol | Used for precise stoichiometric calculations[1]. |

| Purity Standard | ≥95% | Ensures reproducible catalytic turnover[1]. |

| Storage Conditions | Sealed in dry, 2-8°C | Prevents benzylic auto-oxidation and degradation[1]. |

Core Handling Protocols & Environmental Controls

To maintain the ≥95% purity standard, the compound must be integrated into a strict environmental control system. The foundational rule of handling halogenated benzyl alcohols is minimizing exposure to atmospheric moisture and ambient light.

-

Storage: Must be kept sealed in a desiccated environment at 2-8°C[1].

-

Engineering Controls: All weighing and transfer operations should be conducted within a certified fume hood or glovebox to prevent inhalation of halogenated particulates.

-

PPE: Nitrile gloves (double-gloved for spill response), splash-proof safety goggles, and a standard laboratory coat.

Fig 1. Decision matrix for the receipt, inspection, and storage of the compound.

Synthetic Workflows & Reactivity

The true value of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol lies in its orthogonal reactivity. The following step-by-step methodologies explain not just how to execute the reactions, but why specific conditions are chosen to prevent side reactions.

Workflow 1: Selective Oxidation of the Benzyl Alcohol

Causality: The objective is to oxidize the primary benzylic alcohol to an aldehyde without over-oxidizing it to a carboxylic acid. Traditional harsh oxidants (e.g., Jones reagent) risk cleaving the isopropoxy ether or causing bromodecarbonylation in electron-rich rings. Therefore, a 2 is deployed[2]. NaBr acts as a catalytic mediator, generating active hypobromite species in situ for highly selective oxidation[2].

Protocol:

-

Dissolve 1.0 equivalent of the compound in a 1:1 mixture of CH₃CN and H₂O.

-

Add 2.0 equivalents of Sodium Bromide (NaBr) to the solution and stir.

-

Slowly add 1.0 equivalent of Oxone while maintaining the reaction at room temperature.

-

Monitor the reaction via TLC; the transformation to the benzaldehyde derivative typically completes within 3 hours[2].

-

Self-Validating Quench: Add aqueous sodium thiosulfate. The reduction of residual active halogen species ensures the reaction is safely terminated before extraction.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The aryl bromide is an excellent handle for C-C bond formation. However, the unprotected benzylic alcohol can coordinate with standard palladium catalysts, reducing turnover frequencies. Utilizing 3 creates a bulky, electron-rich palladium complex that forces the oxidative addition into the C-Br bond while ignoring the hydroxyl group[3].

Protocol:

-

In a flame-dried Schlenk flask under an argon atmosphere, combine the compound (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Introduce[Pd(allyl)Cl]₂ (0.025 mol%) and the thioether-imidazolium chloride ligand (0.05 mol%)[3].

-

Add degassed solvent (e.g., Toluene/H₂O mixture).

-

Heat the system to 80-110°C and stir vigorously for 12-24 hours[3].

-

Cool to room temperature, quench with water, and extract the resulting biaryl scaffold for chromatographic purification.

Fig 2. Orthogonal synthetic pathways exploiting the benzyl alcohol and aryl bromide moieties.

Safety & Emergency Response (Self-Validating Systems)

To ensure absolute trustworthiness in laboratory operations, emergency protocols must be self-validating—meaning the response inherently neutralizes the specific chemical threat.

-

Spill Management: Do NOT use combustible materials (like sawdust) to absorb spills, as residual oxidants from subsequent workflows could trigger ignition. Use inert chemical absorbents (e.g., vermiculite or sand). Sweep into a sealed, labeled hazardous waste container.

-

Exposure Protocol: As a halogenated aromatic alcohol, the compound is a suspected skin and eye irritant. In case of dermal contact, immediately flush the area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately to prevent prolonged transdermal exposure.

References

- ChemScene. "2056110-55-3 | (3-Bromo-2-isopropoxy-5-methylphenyl)methanol". ChemScene Catalog.

- Koo, B.-S., Lee, C. K., & Lee, K.-J. (2002). "Oxidation of Benzyl Alcohols to Benzaldehydes with Oxone and Sodium Bromide". Synthetic Communications.

- Kuriyama, M., Shimazawa, R., & Shirai, R. (2007). "Design and synthesis of thioether-imidazolium chlorides as efficient ligands for palladium-catalyzed Suzuki-Miyaura coupling of aryl bromides with arylboronic acids". Tetrahedron / PMC.

Sources

Profiling the Solubility of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol: A Mechanistic and Methodological Guide

Executive Summary

In the landscape of drug development and advanced organic synthesis, the physicochemical profiling of building blocks is a non-negotiable prerequisite for success. (3-Bromo-2-isopropoxy-5-methylphenyl)methanol (CAS No. 2056110-55-3) is a highly substituted, halogenated benzyl alcohol derivative[1]. While its structural complexity makes it a valuable intermediate for synthesizing sterically hindered and lipophilic active pharmaceutical ingredients (APIs), this same complexity introduces significant solubility challenges.

As an Application Scientist, I approach solubility not as a single static value, but as a dynamic, path-dependent property dictated by the interplay of solute-solvent thermodynamics. This whitepaper deconstructs the solubility profile of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol, bridging theoretical Hansen Solubility Parameters (HSP) with field-proven, self-validating experimental protocols.

Physicochemical Architecture and Theoretical Solubility

To predict how this compound behaves in solution, we must analyze the causality behind its structural motifs. The parent scaffold, benzyl alcohol, possesses a hydroxyl (-OH) group that acts as both a hydrogen bond donor and acceptor. However, the functionalization of this specific derivative fundamentally alters its hydration shell dynamics:

-

The Bromo Substituent: Halogens possess large electron clouds. The addition of bromine significantly increases the polarizability of the molecule, which in turn drives up the dispersion force contribution (

D) to its solubility profile[2]. -

The Isopropoxy and Methyl Groups: These bulky, hydrophobic moieties increase the molar volume of the compound. They sterically hinder the hydroxyl group, reducing the molecule's overall polar (

P) and hydrogen-bonding (

Data Presentation: Physicochemical & HSP Profiling

To conceptualize solvent compatibility, we utilize the Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces[3].

Table 1: Fundamental Physicochemical Properties

| Property | Value / Description |

|---|---|

| Compound Name | (3-Bromo-2-isopropoxy-5-methylphenyl)methanol |

| CAS Number | 2056110-55-3[1] |

| Molecular Formula | C₁₁H₁₅BrO₂[1] |

| Molecular Weight | 259.14 g/mol [1] |

| SMILES | C1(=CC(=C(C(=C1)CO)OC(C)C)Br)C[1] |

Table 2: Hansen Solubility Parameters (Baseline vs. Estimated)

| Compound / Solvent |

Mechanistic Insight: Because the compound's estimated

Hansen Solubility Parameters (HSP) interaction logic.

Experimental Solubility Determination Protocols

In drug discovery, relying solely on theoretical models is a critical failure point. We must empirically validate solubility using two distinct paradigms: Kinetic and Thermodynamic solubility.

Table 3: Kinetic vs. Thermodynamic Solubility Frameworks

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

|---|---|---|

| State of Matter | Solute pre-dissolved in DMSO | Solid powder added to buffer |

| Equilibration Time | 1 - 4 hours | 24 - 48 hours[6][7] |

| Throughput | High (96-well filter plates)[8] | Low to Medium (Vials)[7] |

| Primary Utility | Early HTS bioassay screening[8] | Lead optimization & formulation[6] |

Protocol A: High-Throughput Kinetic Solubility (Filter-Based)

Kinetic solubility mimics the conditions of in vitro biological assays where compounds stored in DMSO are spiked into aqueous media[7][8].

Causality Check: Why do we use a filter plate instead of simple centrifugation? Highly lipophilic compounds like (3-Bromo-2-isopropoxy-5-methylphenyl)methanol can form colloidal micro-emulsions that remain suspended in the supernatant, artificially inflating the UV/LC-MS quantification[8].

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM stock solution[8].

-

Serial Dilution: Prepare linear serial dilutions of the compound in DMSO[8].

-

Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of the target aqueous buffer (e.g., PBS, pH 7.4) within a specialized 96-well solubility filter plate (0.45 µm PTFE membrane)[7][8]. (Final DMSO concentration = 2%).

-

Incubation: Seal the plate and incubate on a thermomixer at 850 rpm for 2 hours at room temperature[8].

-

Filtration: Transfer the plate to a vacuum manifold. Apply 0.2 atm vacuum to pull the saturated solution through the filter, leaving precipitated drug behind[7][8].

-

Quantification: Transfer a fixed volume of the filtrate to a UV-transparent plate and quantify via LC-MS/MS or UV absorbance against a pre-established calibration curve[7][8].

Protocol B: The Gold-Standard Shake-Flask Method (Thermodynamic)

The shake-flask method determines the true equilibrium solubility of the compound. This is a self-validating system: by ensuring an excess of solid remains at the end of the assay, we guarantee that the solution has reached its maximum thermodynamic carrying capacity[6][7].

Step-by-Step Methodology:

-

Solid Addition: Weigh an excess amount of solid (3-Bromo-2-isopropoxy-5-methylphenyl)methanol (e.g., 5 mg) into a 2 mL glass vial[6][9].

-

Solvent Addition: Add 1 mL of the target solvent or buffer (e.g., JP 2nd fluid)[6].

-

Equilibration: Vortex for 1 minute to disperse the powder[6]. Place the vial in a temperature-controlled incubator shaker at 37 °C. Shake vigorously for 24 to 48 hours with light shielding[6][9].

-

Phase Separation: Vacuum filter the suspension through a 0.45 µm syringe filter to remove all undissolved precipitates[9]. Self-Validation Step: Visually confirm that solid powder remains in the vial prior to filtration; if no solid is present, the solution is not saturated, and the test must be repeated with more starting mass.

-

Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the exact concentration[9][10].

Shake-flask thermodynamic solubility workflow.

Formulation Strategies: Designer Solvent Blends

If the equilibrium solubility of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol in a single excipient is insufficient for downstream applications, we can leverage the HSP framework to create "Designer Solvent Blends"[5].

The core principle of HSP blending is that two "bad" solvents located on opposite sides of the HSP sphere (relative to the target solute) can be mixed to create an excellent solvent[5]. For instance, combining a solvent with a high

Conclusion

The successful deployment of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol in chemical synthesis or drug discovery requires a rigorous, data-driven approach to its solubility. By combining theoretical HSP modeling with stringent, self-validating experimental protocols like the automated filter assay and the harmonized shake-flask method, researchers can accurately profile and manipulate the compound's thermodynamic behavior, ensuring robust downstream performance.

References

- ChemScene.2056110-55-3 | (3-Bromo-2-isopropoxy-5-methylphenyl)methanol | ChemScene.

- Prof Steven Abbott.Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Stenutz.Hansen solubility parameters.

- Protocols.io.Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- National Institutes of Health (PMC).Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan.

- Sigma-Aldrich.Automated Screening of Aqueous Compound Solubility in Drug Discovery.

- Pharmaceutical Sciences.A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- BioAssay Systems.Shake Flask Method Summary.

- Accu Dyne Test.Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Hansen Solubility Parameters.Designer Solvent Blends.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. protocols.io [protocols.io]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

Comprehensive Application Note: Reaction Mechanisms and Synthetic Utility of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Deconstruction

(3-Bromo-2-isopropoxy-5-methylphenyl)methanol (CAS 2056110-55-3) is a highly versatile, polyfunctional building block widely utilized in modern medicinal chemistry and drug development[1]. Featuring a reactive benzylic alcohol, a sterically hindered aryl bromide, and an electron-donating isopropoxy group, this compound serves as a critical intermediate for synthesizing complex biaryl systems and functionalized benzaldehydes[2].

The synthetic utility of this molecule stems from its orthogonal reactivity domains:

-

Benzylic Alcohol (-CH₂OH): Primed for chemoselective oxidation to the corresponding aldehyde, or conversion into a leaving group (e.g., mesylate) for nucleophilic substitution.

-

Aryl Bromide (-Br at C3): A prime candidate for transition-metal-catalyzed cross-coupling. The adjacent isopropoxy group at C2 provides significant steric bulk, which necessitates careful ligand selection to facilitate the oxidative addition step[3].

-

Isopropoxy Ether (-O-iPr at C2): Acts as an electron-donating group, enriching the electron density of the aromatic ring, while its steric profile protects the C2 position and influences the conformation of transition states during catalysis.

This application note details the mechanistic rationale and field-validated protocols for two primary synthetic vectors: chemoselective oxidation of the benzylic position and palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide.

Workflow 1: Chemoselective Oxidation via Dess-Martin Periodinane (DMP)

Mechanistic Causality

Oxidation of the benzylic alcohol to an aldehyde must be carefully controlled to prevent over-oxidation to the carboxylic acid—a common side reaction with harsher oxidants like Jones reagent, or under specific conditions with excess DMP[4][5]. Dess-Martin Periodinane (DMP) is the reagent of choice due to its mild, anhydrous operating conditions and high chemoselectivity[6][7].

The reaction initiates via a ligand exchange where the benzylic alcohol attacks the hypervalent Iodine(V) center, displacing an acetate ligand to form a periodinate intermediate. This is followed by a concerted, E2-like elimination. The displaced acetate acts as an internal base, deprotonating the benzylic carbon, which triggers the formation of the carbonyl double bond and the simultaneous reduction of Iodine(V) to an Iodine(III) byproduct[4][8].

Mechanism of Dess-Martin Periodinane oxidation of benzylic alcohols to aldehydes.

Self-Validating Protocol: DMP Oxidation

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (3-Bromo-2-isopropoxy-5-methylphenyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration[7].

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv) portion-wise. Validation Check: The solution may turn slightly cloudy as the reagent is added; this is normal behavior for DMP in DCM.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20 °C). Stir for 1–2 hours. Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The starting material spot (lower

) should disappear, replaced by a new, UV-active spot (higher -

Quenching (Critical Step): Dilute the reaction with additional DCM, then pour into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: Na₂S₂O₃ reduces any unreacted hypervalent iodine, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product[7]. Shake vigorously until the organic layer becomes completely clear.

-

Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-bromo-2-isopropoxy-5-methylbenzaldehyde.

Workflow 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The Suzuki-Miyaura coupling of the C3-bromide is complicated by the adjacent C2-isopropoxy group. This ortho-alkoxy substitution creates a sterically demanding environment that can hinder the oxidative addition of the Pd(0) catalyst[3][9]. To overcome this, electron-rich, bulky dialkylbiaryl phosphine ligands (such as RuPhos or SPhos) are required. These ligands stabilize the highly reactive, monoligated Pd(0) active species, accelerating oxidative addition while their steric bulk promotes the final reductive elimination step, preventing unwanted protodeboronation or

Catalytic cycle of the Suzuki-Miyaura cross-coupling for ortho-alkoxy aryl bromides.

Self-Validating Protocol: Suzuki-Miyaura Coupling

-

Preparation: In a Schlenk flask, combine the aryl bromide substrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (3 mol%), RuPhos (6 mol%), and Cs₂CO₃ (2.0 equiv)[10].

-

Degassing: Evacuate and backfill the flask with argon three times to ensure a strictly anaerobic environment. Causality: Oxygen rapidly degrades Pd(0) species, halting the catalytic cycle[12].

-

Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and H₂O (10:1 ratio, 0.2 M relative to substrate). Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during transmetalation[10][11].

-

Heating: Heat the reaction mixture to 80–100 °C for 12–18 hours. Validation Check: The mixture will typically transition from a pale yellow to a dark brown/black solution as the active Pd catalyst cycles. Monitor by LC-MS or TLC until complete consumption of the aryl bromide.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter through a short pad of Celite (to remove Pd black), and concentrate. Purify via flash column chromatography.

Quantitative Data Synthesis

The following table summarizes the optimized reaction parameters for the functionalization of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol, synthesizing data across standard methodologies for these transformations.

| Transformation | Reagents & Catalyst | Solvent System | Temp (°C) | Time (h) | Expected Yield |

| Benzylic Oxidation | DMP (1.2 eq) | Anhydrous DCM | 0 to 20 | 1 – 2 | > 90% |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ (3 mol%), RuPhos (6 mol%), Ar-B(OH)₂ (1.2 eq), Cs₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (10:1) | 80 – 100 | 12 – 18 | 75 – 85% |

References

-

ChemScene. "2056110-55-3 | (3-Bromo-2-isopropoxy-5-methylphenyl)methanol." ChemScene. 13

-

Aaron Chemicals. "Buy High-Quality Bromides Products." Aaron Chemicals. 2

-

Organic Chemistry Portal. "Dess-Martin periodinane, Triacetoxyperiodinane, DMP." Organic Chemistry Portal. 6

-

Chemistry LibreTexts. "17.7: Oxidation of Alcohols." LibreTexts. 4

-

Serre, A. R. E., et al. "Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid." Organic & Biomolecular Chemistry (RSC Publishing). 5

-

BenchChem. "A Head-to-Head Comparison: Magtrieve™ vs. Dess-Martin Periodinane for Alcohol Oxidation." BenchChem. 7

-

Heravi, M. M., et al. "Application of Dess-Martin oxidation in total synthesis of natural products." ResearchGate. 8

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. 12

-

Molander, G. A., et al. "Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides." Organic Letters - ACS Publications. 10

-

Domainex. "Synthesis in Review: Aminative Suzuki-Miyaura Coupling." Domainex. 3

-

Suzuki, A. "Akira Suzuki - Nobel Lecture." NobelPrize.org. 11

-

NIH. "Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates." National Institutes of Health. 9

Sources

- 1. chemscene.com [chemscene.com]

- 2. aaronchem.com [aaronchem.com]

- 3. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]

- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]